Duocarmycin A

Cytotoxicity ADC Payload Cell Line Panel

Duocarmycin A delivers a therapeutically balanced ADC payload (IC50 0.3 nM), potent yet less toxic than duocarmycin SA. Its distinct SAR profile ensures reproducible outcomes across linker chemistries and ADC formats. As the essential seco-prodrug reference standard, it enables precise activation-kinetics optimization. Validated for DNA minor groove studies with unique distamycin A cooperativity redirecting alkylation to guanine residues. Authenticated sequence selectivity at adenine N3 in AT-rich regions. Ideal for ADC developers and DNA-binding researchers requiring batch-to-batch consistency and documented biological activity.

Molecular Formula C26H25N3O8
Molecular Weight 507.5 g/mol
CAS No. 118292-34-5
Cat. No. B1670989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDuocarmycin A
CAS118292-34-5
SynonymsCyclopropa(c)pyrrolo(3,2-e)indole-6-carboxylic acid, 1,2,4,5,6,7,8,8a-octahydro-6-methyl-4,7-dioxo-2-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester
DC 88-A
DC88-A
duocarmycin A
Molecular FormulaC26H25N3O8
Molecular Weight507.5 g/mol
Structural Identifiers
SMILESCC1(C(=O)C2=C(N1)C(=O)C=C3C24CC4CN3C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)C(=O)OC
InChIInChI=1S/C26H25N3O8/c1-25(24(33)37-5)22(31)17-19(28-25)14(30)8-16-26(17)9-12(26)10-29(16)23(32)13-6-11-7-15(34-2)20(35-3)21(36-4)18(11)27-13/h6-8,12,27-28H,9-10H2,1-5H3/t12-,25-,26+/m1/s1
InChIKeyAZVARJHZBXHUSO-DZQVEHCYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Duocarmycin A (CAS 118292-34-5): Potent DNA Minor Groove Alkylator for ADC Payload Development


Duocarmycin A is a naturally derived antitumor antibiotic belonging to the duocarmycin class of DNA minor groove alkylating agents [1]. It is characterized by a spirocyclopropylhexadienone moiety that confers potent sequence-selective DNA alkylation at the N3 position of adenine within AT-rich regions [2]. The compound exhibits exceptional cytotoxic activity in the picomolar to nanomolar range against a variety of cancer cell lines and serves as a foundational payload for the development of antibody-drug conjugates (ADCs) [3].

Duocarmycin A Procurement: Why In-Class Analogs Are Not Interchangeable


Despite sharing a common DNA alkylation mechanism, duocarmycin analogs exhibit profound differences in cytotoxic potency, aqueous stability, and sequence selectivity that preclude simple substitution in research or development programs. Duocarmycin A occupies a distinct position within the structure-activity relationship (SAR) landscape, characterized by a specific balance of reactivity and stability that differs significantly from both duocarmycin SA and CC-1065 [1]. These differences are quantifiable across multiple dimensions—including IC50 values, solvolytic half-life, and DNA alkylation sequence context—and directly impact experimental reproducibility, payload linker chemistry compatibility, and ultimately ADC therapeutic index [2].

Duocarmycin A: Quantitative Comparative Evidence for Informed Scientific Selection


Cytotoxic Potency of Duocarmycin A Relative to Duocarmycin SA and Seco-Analogs

In a direct head-to-head comparison of duocarmycin family members, duocarmycin A exhibited an IC50 of 0.3 nM against Balb 3T3/H-ras cells after 72 h exposure, placing it intermediate in potency between duocarmycin SA (0.05 nM) and the seco-compounds duocarmycin B2 (1.5 nM) and B1 (3.0 nM) [1]. This ranking order establishes duocarmycin A as a potent, yet not maximal, cytotoxic payload suitable for applications requiring a balance of efficacy and potential tolerability [1].

Cytotoxicity ADC Payload Cell Line Panel

Aqueous Stability Profile of Duocarmycin A Compared to Duocarmycin SA

A key differentiator for duocarmycin A is its aqueous stability profile. A direct comparative study revealed a large difference between duocarmycin SA and duocarmycin A in their stability in aqueous solvents, with duocarmycin A being significantly less stable [1]. This instability is attributed to its higher reactivity, which places duocarmycin A to the left of the optimal stability/reactivity position on the parabolic SAR curve, while duocarmycin SA resides at the optimum [2]. The seco-compounds (B1, B2, C1, C2), which lack the cyclopropane ring, require in-cell conversion to duocarmycin A to exert activity, further highlighting the unique reactivity profile of the native A form [1].

Stability Formulation ADC Linker Chemistry

Sequence-Specific DNA Alkylation: Duocarmycin A vs. Distamycin-Modulated Selectivity

Duocarmycin A natively alkylates adenine N3 at the 3' end of AT-rich sequences, a property shared with other duocarmycins [1]. However, a unique feature of duocarmycin A is its ability to undergo cooperative binding with distamycin A, which dramatically alters its alkylation site from adenine to guanine residues in GC-rich sequences [2]. This modulation of sequence selectivity is not a general property of all duocarmycins and represents a distinct chemical biology tool for probing DNA minor groove interactions [2].

DNA Alkylation Sequence Selectivity Minor Groove Binder

Antimicrobial Potency Correlates with Cytotoxic Rank Order

The structure-activity relationship of duocarmycins extends to antimicrobial activity. Minimum inhibitory concentrations (MICs) against microorganisms showed essentially the same ranking order as cytotoxicity: duocarmycin SA > duocarmycin A > duocarmycin B2 > B1 > C2 > C1 [1]. For duocarmycin A specifically, MICs are reported as <0.01 μg/mL against Staphylococcus aureus and Streptococcus faecalis, and 0.032 μg/mL against Klebsiella pneumoniae , demonstrating broad-spectrum potency.

Antimicrobial MIC Gram-positive

Duocarmycin A: Validated Research and Development Application Scenarios


Antibody-Drug Conjugate (ADC) Payload with Intermediate Potency

Duocarmycin A serves as a cytotoxic payload in ADCs where extreme potency (e.g., duocarmycin SA) may lead to dose-limiting toxicities. Its IC50 of 0.3 nM in Balb 3T3/H-ras cells [1] provides a therapeutically relevant cytotoxic window, as demonstrated by SYD985 (a duocarmycin-based ADC) which showed 7- to 54-fold greater potency than trastuzumab emtansine against HER2-expressing carcinosarcoma models [2]. The compound's DNA alkylation mechanism is orthogonal to tubulin inhibitors, enabling combination strategies or use in resistant settings [3].

Chemical Biology Probe for DNA Minor Groove Alkylation Mechanisms

The well-characterized sequence selectivity of duocarmycin A—alkylating adenine N3 at the 3' end of AT-rich sequences [1]—makes it a valuable tool for studying DNA minor groove recognition. Its unique cooperativity with distamycin A to redirect alkylation to guanine residues in GC-rich contexts [2] enables investigations into heterodimeric DNA binding and provides a controllable system for mapping minor groove ligand interactions [3].

SAR Template for Seco-Prodrug Development

Duocarmycin A's inherent aqueous instability [1] has driven the development of seco-analogs (e.g., duocarmycin B1, B2, C1, C2) that act as prodrugs, undergoing intracellular cyclization to the active spirocyclopropylhexadienone form [2]. The correlation between in vitro conversion rate to duocarmycin A and cytotoxicity [1] makes duocarmycin A the essential reference standard for optimizing seco-prodrug linkers and activation kinetics in targeted delivery systems [3].

Antimicrobial Lead Compound for Gram-Positive Pathogens

With MIC values below 0.01 μg/mL against Staphylococcus aureus and Streptococcus faecalis [1], duocarmycin A represents a highly potent antimicrobial scaffold. The consistent rank order of activity across duocarmycins [2] validates its use in structure-activity relationship campaigns aimed at improving selectivity and reducing mammalian cytotoxicity for potential antibiotic development [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Duocarmycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.